B1576330 Ib-AMP2

Ib-AMP2

Cat. No.: B1576330
Attention: For research use only. Not for human or veterinary use.
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Description

Definition and Classification of Plant Antimicrobial Peptides

Plant antimicrobial peptides represent a diverse collection of small, cationic molecules that constitute fundamental components of plant innate immunity systems. These peptides are characterized by their molecular weight ranging from 2 to 9 kilodaltons, typical length of 10 to 50 amino acids, and positive charge distribution that enables interaction with negatively charged microbial cell membranes. The classification system for plant antimicrobial peptides relies primarily on structural characteristics, including amino acid sequence identity, number and positioning of cysteine residues, and three-dimensional structural configurations.

Plant antimicrobial peptides are categorized into several major families based on their sequences and structures, including thionins, defensins, hevein-like peptides, knottins, stable-like peptides, lipid transfer proteins, snakins, and cyclotides. Each family exhibits distinct structural motifs and biological activities, reflecting the evolutionary diversification of plant defense mechanisms. The peptides demonstrate amphipathic design, where hydrophobic and cationic amino acids cluster into distinct segments, allowing effective membrane interaction and antimicrobial activity.

Impatiens balsamina Antimicrobial Peptide 2 belongs to a unique family of plant antimicrobial peptides that exhibits no significant homology to previously characterized antimicrobial peptide families. This peptide family, designated as Impatiens-like antimicrobial peptides, consists of four closely related molecules isolated exclusively from Impatiens balsamina seeds, representing the smallest plant-derived antimicrobial peptides documented to date.

Evolutionary Significance of Antimicrobial Peptides in Plant Defense Systems

The evolutionary significance of antimicrobial peptides in plant defense systems reflects millions of years of co-evolutionary pressure between plants and pathogenic microorganisms. These peptides represent ancient weapons of defense that preceded the transition of plants from aquatic to terrestrial environments, with their ubiquitous occurrence throughout all kingdoms of life providing evidence for their fundamental importance in biological defense mechanisms.

Plant antimicrobial peptides have evolved distinctive characteristics compared to their animal and microbial counterparts, primarily due to the presence of multiple cysteine residues forming numerous disulfide bridges. This structural feature provides exceptional stability and resistance to proteolytic degradation, enabling plants to maintain effective antimicrobial barriers in diverse environmental conditions. The evolutionary process has resulted in remarkable diversity within plant antimicrobial peptide families, with individual plant species often expressing dozens of distinct peptide variants.

The rapid evolutionary diversification of antimicrobial peptide families within and among plant species demonstrates their critical role in species-specific defense strategies. Recent evidence challenges the traditional view of antimicrobial peptides as functionally redundant molecules, revealing instead highly specific activities against particular pathogens. This specificity suggests that evolutionary pressures have fine-tuned individual peptides for optimal activity against predictable microbial threats in specific ecological niches.

The evolutionary dynamics of plant antimicrobial peptides involve complex processes of gene duplication, diversification, and pseudogenization, resulting in clustered gene families with hypervariable mature sequences while maintaining conserved signal peptides and structural motifs. This pattern indicates that structural constraints balance functional diversification, allowing plants to develop specialized antimicrobial arsenals while preserving essential peptide characteristics.

Historical Context of Impatiens balsamina Antimicrobial Peptide Discovery

The discovery of Impatiens balsamina antimicrobial peptides represents a significant milestone in plant defense research, marking the identification of the smallest known plant-derived antimicrobial peptides. In 1997, researchers isolated four closely related peptides from Impatiens balsamina seeds, designated as Impatiens balsamina Antimicrobial Peptide 1, Impatiens balsamina Antimicrobial Peptide 2, Impatiens balsamina Antimicrobial Peptide 3, and Impatiens balsamina Antimicrobial Peptide 4.

The initial characterization revealed that these peptides exhibited potent antimicrobial activity against diverse fungi and bacteria while demonstrating no cytotoxicity to cultured human cells. This unique combination of broad-spectrum antimicrobial activity and low mammalian cell toxicity distinguished the Impatiens balsamina peptides from many previously characterized plant antimicrobial compounds. The peptides demonstrated inhibitory activity against multiple fungal species including Alternaria longipes, Botrytis cinerea, Cladosporium sphaerospermum, Fusarium culmorum, Penicillium digitatum, Trichoderma viride, and Verticillium alboatrum.

Subsequent molecular analysis revealed that all four Impatiens balsamina antimicrobial peptides are encoded within a single transcript, representing an unprecedented gene organization pattern in plant antimicrobial peptide families. The predicted precursor protein consists of a prepeptide followed by six mature peptide domains, each flanked by propeptide domains ranging from 16 to 35 amino acids in length. This primary structure with repeated alternating basic mature peptide domains and acidic propeptide domains had not been previously reported in plant species.

The structural characterization of Impatiens balsamina Antimicrobial Peptide 1 through circular dichroism spectroscopy and nuclear magnetic resonance analysis provided insights into the peptide conformation and disulfide connectivity patterns. These studies revealed complex structural features including potential beta-turn conformations and distinct hydrophilic and hydrophobic surface patches that contribute to antimicrobial activity.

Characteristic Features of Plant-Derived Antimicrobial Peptides

Plant-derived antimicrobial peptides exhibit several distinctive characteristics that differentiate them from antimicrobial peptides found in other organisms. The most prominent feature is the high content of cysteine residues, typically comprising 10-20% of the total amino acid composition, which form multiple intramolecular disulfide bonds that stabilize peptide structure. This extensive cross-linking creates compact, rigid molecular conformations that resist proteolytic degradation and maintain biological activity under harsh environmental conditions.

The cationic nature of plant antimicrobial peptides, resulting from high content of basic amino acids such as arginine and lysine, enables electrostatic interactions with negatively charged microbial cell surfaces. The net positive charge typically ranges from +2 to +9, facilitating initial binding to bacterial and fungal cell membranes through charge-based attraction mechanisms. This charge distribution, combined with hydrophobic amino acid clustering, creates amphipathic molecular arrangements essential for membrane interaction and disruption.

Plant antimicrobial peptides demonstrate remarkable diversity in size, structure, and mechanism of action, reflecting their evolutionary adaptation to diverse pathogenic threats. The peptide lengths range from 20 amino acids in the case of Impatiens balsamina antimicrobial peptides to over 100 amino acids in larger families. Secondary structure elements include alpha-helical conformations, beta-sheet arrangements, and complex loop structures stabilized by disulfide bonds.

The expression patterns of plant antimicrobial peptides vary significantly between constitutive and inducible systems. Some peptides are continuously present in plant tissues, providing immediate defense against pathogen encounter, while others are rapidly synthesized following pathogen recognition or tissue damage. This dual expression strategy maximizes defensive coverage while minimizing metabolic costs associated with antimicrobial peptide production.

Table 1: Characteristic Features of Major Plant Antimicrobial Peptide Families

Feature Thionins Defensins Hevein-like Impatiens balsamina Antimicrobial Peptides
Size (amino acids) ~45-60 45-54 29-43 20
Molecular weight (kDa) ~5 ~5 3-4.5 2.5
Cysteine residues 6-8 8 6-10 4
Disulfide bonds 3-4 4 3-5 2
Net charge +3 to +7 +2 to +6 +3 to +8 +6
Primary targets Fungi, bacteria Fungi Fungi, bacteria Fungi, bacteria

The mechanisms of action employed by plant antimicrobial peptides encompass multiple pathways that contribute to their broad-spectrum activity. Primary mechanisms include membrane permeabilization through pore formation, disruption of cell wall synthesis processes, and interference with intracellular targets including nucleic acids and essential enzymes. The multi-target approach reduces the likelihood of resistance development compared to single-mechanism antimicrobial compounds.

Plant antimicrobial peptides exhibit tissue-specific and developmental stage-specific expression patterns that correlate with plant vulnerability to pathogen attack. Seeds, which represent concentrated nutritional resources attractive to pathogens, commonly contain high concentrations of antimicrobial peptides that protect germinating embryos. Flowers, fruits, and young leaves also demonstrate elevated antimicrobial peptide expression, reflecting their importance for reproductive success and plant survival.

The stability characteristics of plant antimicrobial peptides enable their persistence in plant tissues and effectiveness against prolonged pathogen exposure. The disulfide bond networks create thermostable conformations that resist denaturation at elevated temperatures, while the compact structures resist proteolytic attack by microbial and plant enzymes. These stability features contribute to the sustained antimicrobial activity required for effective plant defense in natural environments.

Properties

bioactivity

Antibacterial, antifungal

sequence

QYGRRCCNWGPGRRYCKRWC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Ib-AMP Isoforms

The Ib-AMP family shares 85–95% sequence identity but exhibits functional divergence due to minor amino acid substitutions (Table 1).

Table 1: Structural and Functional Differences Among Ib-AMPs

Property Ib-AMP1 Ib-AMP2 Ib-AMP3 Ib-AMP4
Sequence ID vs. This compound 85% (3 substitutions) 85% (3 substitutions) 95% (1 substitution)
Molecular Weight (Da) 2464.6 2527.4 2536.6 2522.6
Antifungal IC₅₀ (μg/mL) 1.5–20 3–25 3–6 1–6
Ion Sensitivity Activity lost in high Ca²⁺/K⁺ Activity lost in high Ca²⁺/K⁺ Activity lost in high Ca²⁺/K⁺ Retains activity in high Ca²⁺/K⁺
Bacterial Activity Moderate Moderate Moderate High (IC₅₀ < magainin I)

Key Findings :

  • Ion Sensitivity: this compound, like Ib-AMP1 and Ib-AMP3, loses antifungal activity in Ca²⁺/K⁺-rich media, unlike Ib-AMP3. This suggests the single amino acid substitution (e.g., position 10–15) in Ib-AMP4 confers ion resistance .
  • Antifungal Potency : this compound is less potent than Ib-AMP1 and Ib-AMP4 against Fusarium culmorum (IC₅₀ = 6 μg/mL vs. 1.5 μg/mL and 1 μg/mL, respectively) .

Comparison with Other Plant-Derived AMPs

Table 2: this compound vs. Representative Plant AMPs

AMP Source Size (aa) Cysteine Motif Key Targets Unique Features
This compound Impatiens balsamina 20 C1–C3, C2–C4 Fungi, Gram+ bacteria Smallest plant AMP; ion-sensitive
Psd1 Pisum sativum 46 8 cysteines C. albicans Disrupts fungal biofilms
ZmD32 Zea mays 32 6 cysteines Fungal glycosphingolipids Targets GlcCer in Candida
HsAFP1 Heuchera sanguinea 45 6 cysteines Fungal membranes Induces membrane rigidity changes

Key Findings :

  • Size and Cysteine Content : this compound is significantly smaller (20 aa vs. 32–46 aa) and has fewer cysteines (4 vs. 6–8), yet retains comparable antifungal activity .
  • Mechanism : Unlike Psd1 and HsAFP1, which directly disrupt fungal membranes, this compound may target cell wall components like chitin or β-glucans, similar to Mc-AMP1 from Mesembryanthemum crystallinum .
  • Ion Sensitivity : Most plant defensins (e.g., Psd1) maintain activity in high-ion environments, unlike this compound .

Comparison with Non-Plant AMPs

Magainin I (from Xenopus laevis):

  • Size : 23 aa, α-helical structure .
  • Activity : Broad-spectrum but hemolytic at high concentrations, unlike this compound .
  • Potency : Ib-AMP4 outperforms magainin I against bacteria (IC₅₀: 1–6 μg/mL vs. 10–50 μg/mL) .

Br-AFP2 (from Brassica rapa):

  • Structure : 51 aa, 8 cysteines .
  • Homology : Shares a tryptophan residue critical for activity with this compound, as predicted by cDNA sequencing .

Preparation Methods

Natural Biosynthesis and Isolation from Plant Sources

Ib-AMP2, along with Ib-AMP1, Ib-AMP3, and Ib-AMP4, is naturally produced in Impatiens balsamina through proteolytic processing of a single precursor protein transcript. This precursor contains a signal peptide, a mature AMP domain, and an acidic C-terminal prodomain, which is important for intracellular transport and neutralization of toxicity within plant cells.

Key Points on Natural Biosynthesis:

  • The precursor protein undergoes proteolytic cleavage to release mature Ib-AMP peptides.
  • The process occurs in plant vacuoles, cell walls, or protein bodies.
  • Natural extraction yields are low, limiting the availability of this compound for extensive research or therapeutic use.

Due to the low yield from natural sources, alternative preparation methods are necessary to obtain sufficient quantities of this compound.

Chemical Synthesis of this compound

Chemical synthesis is a widely used approach to produce AMPs like this compound, especially when natural extraction is inefficient. Solid-phase peptide synthesis (SPPS) allows the stepwise assembly of the peptide chain with high purity and control over the sequence.

Advantages of Chemical Synthesis:

  • Precise control over amino acid sequence and modifications.
  • Ability to produce analogs or minimal active cores to study structure-activity relationships.
  • Scalable production for research and potential therapeutic use.

Challenges:

  • Cost and complexity increase with peptide length and presence of disulfide bonds.
  • Requires optimization to ensure correct folding and biological activity.

Research has shown that subtle changes in the amino acid sequence of Ib-AMP peptides can significantly impact their antimicrobial activity, highlighting the importance of precise synthesis.

Recombinant and Cell-Free Biosynthesis Methods

To overcome limitations of natural extraction and chemical synthesis, recombinant DNA technology and cell-free protein synthesis (CFPS) systems have been developed for AMPs production.

3.1 Recombinant Expression:

  • This compound can be produced by cloning its gene into suitable expression vectors and expressing it in microbial hosts such as E. coli.
  • The precursor protein or mature peptide is expressed, followed by purification and folding steps.
  • Fusion proteins or tags may be used to enhance solubility and yield.

3.2 Cell-Free Protein Synthesis (CFPS):

Recent advances have established CFPS as a rapid, cost-effective platform for AMP production directly from DNA templates.

  • Linear DNA templates encoding this compound with T7 promoter and ribosome binding sites are used.
  • The CFPS system synthesizes peptides in vitro within hours without living cells.
  • This method enables high-throughput screening and production of AMPs, including variants and de novo designed peptides.
  • Peptides produced by CFPS are tested for antimicrobial activity directly from the reaction mixture.

CFPS Advantages:

Feature Description
Speed Peptide production within 4 hours
Cost Reduced compared to chemical synthesis
Throughput Suitable for screening hundreds of candidates
Flexibility Easy modification of peptide sequences
Purity Requires downstream purification

CFPS has been validated for producing functional AMPs with antimicrobial activity comparable to natural peptides.

Optimization and Scale-Up Considerations

For practical applications, preparation methods of this compound must be optimized for yield, purity, and cost-effectiveness.

Factors Influencing Production:

Summary Table of Preparation Methods for this compound

Preparation Method Description Advantages Limitations References
Natural Extraction Isolation from Impatiens balsamina plant tissue Authentic peptide, natural folding Low yield, labor-intensive
Chemical Synthesis (SPPS) Stepwise chemical assembly of peptide Precise sequence control, analog production Costly, complex for long peptides
Recombinant Expression Gene cloning and expression in microbial hosts Scalable, cost-effective Requires optimization of folding and yield
Cell-Free Protein Synthesis In vitro transcription-translation from DNA Rapid, high-throughput, flexible May require purification and folding steps

Q & A

Q. How is Ib-AMP2 identified and characterized in Impatiens species?

this compound is identified through a combination of peptide sequencing and gene analysis. The Ib-AMP polyprotein precursor gene contains six repeats, with the fifth repeat encoding this compound (SEQ ID NO:11). The gene structure includes a signal peptide (approximately 25 amino acids) and propeptide domains removed during processing. Direct peptide sequencing and alignment with predicted gene sequences are critical for confirmation .

Q. What structural features contribute to this compound's antimicrobial activity?

Structural analysis involves techniques like circular dichroism (CD) spectroscopy to determine secondary structures (e.g., β-sheet motifs) and disulfide bond mapping via mass spectrometry. Key features include cationic residues for membrane interaction and conserved cysteine residues stabilizing the fold. For example, a 2015 study used CD to show that this compound adopts a β-hairpin structure in membrane-mimetic environments .

Structural Feature Analytical Method Functional Implication
Cysteine-rich domainsMass spectrometryStability under proteolytic conditions
β-sheet conformationCD spectroscopyMembrane disruption capability
Hydrophobic surface patchesMolecular dynamics simulationsTarget specificity for microbial membranes

Advanced Research Questions

Q. How should researchers design experiments to assess this compound's efficacy against drug-resistant pathogens?

Experimental design must include:

  • Minimum Inhibitory Concentration (MIC) assays with three biological replicates to ensure statistical validity.
  • Positive and negative controls (e.g., known antibiotics and solvent-only treatments).
  • Pathogen panels covering Gram-positive, Gram-negative, and fungal strains.
  • Time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects. Statistical analysis should account for uncertainties in dilution protocols and instrument precision .

Q. How can contradictions in reported antimicrobial activity of this compound be resolved?

Contradictions often arise from variations in:

  • Purity : Verify peptide purity (>95%) via HPLC and mass spectrometry.
  • Assay conditions : Standardize buffer pH, ionic strength, and temperature.
  • Pathogen strains : Use reference strains from repositories like ATCC. Meta-analyses comparing methodologies (e.g., broth microdilution vs. agar diffusion) can isolate confounding variables .

Q. What methodologies are optimal for elucidating this compound's mechanism of action on microbial membranes?

Advanced techniques include:

  • Electron microscopy (SEM/TEM) : Visualize membrane disruption in Staphylococcus aureus or E. coli.
  • Fluorescence assays : Use dyes like DiSC3(5) to monitor depolarization.
  • Surface plasmon resonance (SPR) : Quantify binding kinetics to lipid bilayers. A 2020 study combined SPR with molecular dynamics to show this compound's preferential binding to phosphatidylglycerol-rich membranes .

Q. How can reproducibility in this compound studies be improved?

Key strategies include:

  • Detailed protocols : Specify peptide synthesis (e.g., solid-phase), purification steps, and storage conditions.
  • Independent replication : Collaborate with external labs to validate MIC values.
  • Data transparency : Share raw data (e.g., growth curves, spectral outputs) in supplementary materials .

Q. What are emerging research gaps in this compound's application against biofilms?

Current gaps include:

  • Biofilm penetration assays : Use confocal microscopy with SYTO9/propidium iodide staining.
  • Synergy testing : Combine this compound with conventional antibiotics (e.g., checkerboard assays).
  • Resistance development : Monitor serial passages of pathogens under sub-MIC conditions. A 2023 review highlighted the need for in vivo models mimicking chronic infections .

Methodological Resources

  • Data Collection : Follow guidelines for replicates, controls, and uncertainty analysis (e.g., IB Science Internal Assessment) .
  • Writing Standards : Adhere to journal-specific requirements for experimental sections (e.g., Medicinal Chemistry Research) .
  • Ethical Compliance : Ensure antimicrobial studies align with institutional biosafety protocols .

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